molecular formula C15H17N3O2 B2523118 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954254-86-5

6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2523118
CAS No.: 954254-86-5
M. Wt: 271.32
InChI Key: FUBSOULSLMXLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 954254-86-5) is a pyrazolo-pyridine derivative characterized by its bicyclic heteroaromatic core. Its molecular formula is inferred as C₁₆H₁₈N₃O₂ (molecular weight ~296.35 g/mol) based on substituent analysis . The compound’s carboxylic acid moiety enhances solubility and enables derivatization for drug discovery applications.

Properties

IUPAC Name

6-cyclopropyl-1-(1-cyclopropylethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-8(9-2-3-9)18-14-12(7-16-18)11(15(19)20)6-13(17-14)10-4-5-10/h6-10H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBSOULSLMXLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954254-86-5
Record name 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl groups are introduced through subsequent reactions involving cyclopropyl halides or alkenes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: Research is ongoing to determine its efficacy in treating various diseases.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to downstream biological effects. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 1-cyclopropylethyl group in the target compound introduces steric bulk compared to aryl (e.g., 4-fluorophenyl) or alkyl (e.g., ethyl) substituents in analogs. This may influence binding affinity in target proteins .

Stability and Reactivity

  • Cyclopropane Stability: Cyclopropyl groups are prone to ring-opening under acidic conditions, which may limit the target compound’s utility in low-pH environments compared to non-cyclopropyl analogs .
  • Metabolism : Carboxylic acid derivatives are susceptible to glucuronidation, a common metabolic pathway observed in related compounds like 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CID 6504219) .

Biological Activity

6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 954254-86-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O2C_{15}H_{17}N_{3}O_{2} with a molecular weight of 271.31 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₂
Molecular Weight271.31 g/mol
CAS Number954254-86-5
SMILESCC(C1CC1)N2C3=...

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and antiviral properties. The pyrazolopyridine derivatives have shown promise in targeting specific proteins involved in disease mechanisms.

Anticancer Activity

A study highlighted the anticancer potential of pyrazolopyridine derivatives, demonstrating their ability to induce apoptosis in cancer cells. The compound was found to interact with key proteins involved in cell proliferation and survival pathways. For instance, it was noted that the presence of specific functional groups enhances binding affinity to targets such as IKKβ, which plays a crucial role in NF-κB signaling associated with inflammation and cancer progression .

Antiviral Activity

Recent investigations into pyrazolopyridine analogs revealed broad-spectrum antiviral activity against enteroviruses like EV-D68 and EV-A71. The primary mechanism involves inhibition of the viral protein 2C, which is essential for viral replication . The compound exhibited EC50 values in the nanomolar range, indicating strong antiviral efficacy.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of pyrazolopyridine could inhibit tumor growth in various cancer cell lines, outperforming traditional chemotherapeutics in some cases. The structure-activity relationship (SAR) analysis indicated that modifications at the cyclopropyl moiety significantly impacted cytotoxicity and selectivity towards cancer cells .
  • Antiviral Screening : A screening of a library of compounds identified a derivative similar to 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a potent inhibitor of enterovirus replication. The compound's selectivity index was notably high, suggesting minimal toxicity to host cells while effectively targeting viral processes .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in FaDu hypopharyngeal cells
AntiviralEC50 values < 10 nM against EV-D68 and EV-A71
Mechanism of actionTargets viral protein 2C for replication inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?

  • Methodological Answer : The core structure is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-keto esters or cyclic ketones under acidic or thermal conditions. For derivatives like ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, regioselective alkylation at the N1 position is achieved using cyclopropane-containing electrophiles . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like regioisomers or hydrolyzed intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • X-ray crystallography to resolve bond lengths and angles (e.g., cyclopropane ring geometry) .
  • LC-MS for purity assessment and molecular ion verification.
  • 1H/13C NMR to confirm substituent positions (e.g., cyclopropyl protons resonate at δ 0.5–1.5 ppm) .
  • IR spectroscopy to detect carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store as a powder at room temperature in airtight containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>40°C), or strong acids/bases. Use PPE (gloves, goggles) during handling, as safety data for related pyrazolo[3,4-b]pyridines indicate potential skin/eye irritation .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Methodological Answer : Perform molecular docking to assess binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Compare the compound’s electrostatic potential maps and steric fit with active sites of structurally similar inhibitors (e.g., pyrazolo[3,4-b]pyridine derivatives with kinase inhibition profiles) . Validate predictions with QSAR models trained on bioactivity data from analogues .

Q. What strategies mitigate low solubility of this carboxylic acid derivative in aqueous buffers?

  • Methodological Answer :

  • Salt formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester derivatives) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Co-solvent systems : Use DMSO:water (≤10%) or cyclodextrin inclusion complexes for in vitro assays .

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Analyze variables such as:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3) may reduce cyclization efficiency .
  • Catalyst choice : Pd-mediated cross-coupling vs. acid-catalyzed cyclization .
  • Reaction monitoring : Use in-situ techniques (e.g., FTIR, HPLC) to identify kinetic bottlenecks. For example, yields for 6-aryl-3-methyl derivatives vary by 20–60% depending on aryl group steric bulk .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., decarboxylation or cyclopropane ring opening) .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.